molecular formula C6H11N3O2S B2423080 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 89532-07-0

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2423080
CAS RN: 89532-07-0
M. Wt: 189.23
InChI Key: AAEHWFDPJWBCBB-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound is also related to sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group .


Synthesis Analysis

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and related compounds has been reported in the literature. For instance, 1,3,5-trisubstituted-1H-pyrazoles have been synthesized starting from α, β -unsaturated aldehydes/ketones and hydrazine using catalyst H3[12O40]/SiO2 under microwave irradiation and solvent-free conditions . Another method involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1, 3, and 5 positions with methyl groups. Additionally, a sulfonamide group is attached to the 4 position of the pyrazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have not been reported, it is known that pyrazole derivatives can undergo various types of reactions. For example, the reaction of pyrazole derivatives with radical inhibitors has been reported to proceed through an anionic mechanism, not a radical mechanism .

Scientific Research Applications

Biological Activities

1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide have been designed, synthesized, and characterized . These compounds have shown good activities against Tetranychus cinnabarinus , Plutella xylostella , and Aphis craccivora . The structure–activity relationships (SAR) analyses indicate that the acaricidal and insecticidal activities vary significantly depending on the type of substituent and substitution pattern .

Synthesis of 1,3,5-Trisubstituted-1H-Pyrazoles

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles has been developed . These pyrazoles were synthesized starting from α, β-unsaturated aldehydes/ketones and hydrazine using catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . This method has merits such as environmentally friendly reaction conditions, simple operation, extensive substrates, good yields, and reuse of the H3[PW12O40]/SiO2 .

Photoluminescent and Photorefractive Materials

1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance . They can be used as photoluminescent and photorefractive materials .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound . This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

properties

IUPAC Name

1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHWFDPJWBCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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